2(S)-Hydroxy-3-butenylglucosinolate
2(S)-Hydroxy-3-butenylglucosinolate
Brand Name:
Vulcanchem
CAS No.:
19237-18-4
VCID:
VC0098077
InChI:
InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7+/t5-,6-,8-,9+,10-,11+/m1/s1
SMILES:
C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O
Molecular Formula:
C11H19NO10S2
Molecular Weight:
389.4 g/mol
2(S)-Hydroxy-3-butenylglucosinolate
CAS No.: 19237-18-4
Main Products
VCID: VC0098077
Molecular Formula: C11H19NO10S2
Molecular Weight: 389.4 g/mol
CAS No. | 19237-18-4 |
---|---|
Product Name | 2(S)-Hydroxy-3-butenylglucosinolate |
Molecular Formula | C11H19NO10S2 |
Molecular Weight | 389.4 g/mol |
IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E,3S)-3-hydroxy-N-sulfooxypent-4-enimidothioate |
Standard InChI | InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7+/t5-,6-,8-,9+,10-,11+/m1/s1 |
Standard InChIKey | MYHSVHWQEVDFQT-QSKOKFRPSA-N |
Isomeric SMILES | C=C[C@H](C/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
SMILES | C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |
Canonical SMILES | C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |
Synonyms | epi-progoitrin epiprogoitrin progoitrin progoitrin, (S)-isomer progoitrin, monopotassium salt |
PubChem Compound | 9576649 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume